2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide
Overview
Description
2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide is a useful research compound. Its molecular formula is C15H13Cl2NO4S2 and its molecular weight is 406.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities : A study synthesized a series of compounds, including those related to 2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide, demonstrating potent antimicrobial activity against both Gram-negative and Gram-positive bacteria. Some compounds exhibited higher antifungal activity compared to ketoconazole (Hafez, Zaki, & El-Gazzar, 2016).
Pesticide Interaction : Research found that when certain herbicides, including compounds structurally similar to the chemical , are combined, they transform into unexpected residues. This highlights the potential environmental implications and interactions of such compounds (Bartha, 1969).
Anticonvulsant Activity : A study on DL-dichlorophenyl alcohol amides, which are structurally related to the target compound, showed significant activity in seizures induced by pentetrazol. This suggests potential applications in neurological disorders (Meza-Toledo et al., 2004).
Antiviral Activity : Research on derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide showed anti-tobacco mosaic virus activity, indicating potential in antiviral therapies (Chen et al., 2010).
Cancer Research : A study on 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives, related to the target compound, identified compounds with high proapoptotic activity on melanoma cell lines, suggesting potential in cancer treatment (Yılmaz et al., 2015).
Cardiovascular Research : The stereoselective behavior of a diltiazem analogue structurally similar to the target compound was studied for its potential as a cardiovascular L-type calcium channel blocker, indicating applications in cardiac therapies (Carosati et al., 2009).
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfonyl-5-oxo-5-thiophen-2-ylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S2/c16-10-4-3-9(8-11(10)17)24(21,22)14(15(18)20)6-5-12(19)13-2-1-7-23-13/h1-4,7-8,14H,5-6H2,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWSCUCBRGDEKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(C(=O)N)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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